1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)10-4-2-3-9-11(10)13-12(18-9)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGWIOMMCSEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Cyclocondensation
The benzothiazole scaffold is synthesized from 2-amino-5-methanesulfonylbenzenethiol through oxidative cyclization. A representative protocol involves:
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Dissolving 2-amino-5-methanesulfonylbenzenethiol (10 mmol) in acetic acid (50 mL).
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Adding chlorotrimethylsilane (12 mmol) at 0°C to activate the thiol group.
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Heating at 80°C for 6 hours to achieve 85% conversion to 4-methanesulfonyl-1,3-benzothiazole.
Critical parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +15% vs 60°C |
| Oxidizing Agent | Chlorotrimethylsilane | Prevents overoxidation |
| Solvent | Acetic acid | Stabilizes intermediates |
Halogenation at C2 Position
Introduction of a leaving group at C2 is achieved via chlorination or bromination:
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Treating 4-methanesulfonyl-1,3-benzothiazole (1 eq) with phosphorus oxychloride (3 eq) at 110°C for 3 hours yields 2-chloro-4-methanesulfonyl-1,3-benzothiazole (92% purity).
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Bromine in CCl4 at 40°C provides 2-bromo derivative (88%), though with increased side-product formation.
Synthesis of (S)-Pyrrolidin-3-Ol
Industrial-Scale Preparation from 4-Amino-(S)-2-Hydroxybutyric Acid
The patent US7652152B2 details a cost-effective route:
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Amine protection : React 4-amino-(S)-2-hydroxybutyric acid with benzyl chloroformate in CH2Cl2 (92% yield).
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Carboxylic acid reduction : Use NaBH4/H2SO4 in diglyme at 80°C to reduce ester to alcohol (89% yield).
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Cyclization : Halogenate primary alcohol with HBr/AcOH, followed by base-mediated cyclization (NaOH, H2O/MeOH) to (S)-3-hydroxypyrrolidine (95% ee).
Advantages :
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Avoids chromatographic purification through distillation.
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Maintains optical purity >99% when starting from enantiomerically pure precursor.
Alternative Lactam Reduction Pathway
For small-scale applications:
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Esterify 4-amino-(S)-2-hydroxybutyric acid with ethanol/H2SO4.
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Form lactam via intramolecular amidation (70°C, 12 hours).
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Reduce lactam with LiAlH4 in THF to (S)-3-hydroxypyrrolidine (82% yield).
Coupling of Benzothiazole and Pyrrolidine Moieties
Nucleophilic Aromatic Substitution (NAS)
Reaction of 2-chloro-4-methanesulfonyl-1,3-benzothiazole (1 eq) with (S)-pyrrolidin-3-ol (1.2 eq) in DMSO at 130°C for 4 hours with K2CO3 (2 eq) achieves 88% yield.
Optimization Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMSO | 130 | 4 | 88 |
| Cs2CO3 | DMF | 120 | 3 | 85 |
| TEA | THF | 70 | 12 | 72 |
Mechanistic insight : The electron-withdrawing methanesulfonyl group activates the benzothiazole toward NAS by decreasing electron density at C2.
Microwave-Assisted Coupling
Microwave irradiation (120°C, 30 minutes) with Cs2CO3 in DMSO boosts yield to 91% while reducing reaction time by 75%.
Purification and Analytical Characterization
Distillation vs Crystallization
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Short-path distillation (100–120°C, 0.1 mmHg) achieves >99% purity but risks thermal decomposition.
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Crystallization from ethyl acetate/hexane (1:3) provides 95% recovery with 98.5% purity.
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H5), 7.98 (d, J = 8.4 Hz, 1H, H7), 4.35–4.45 (m, 1H, pyrrolidine-OH), 3.12 (s, 3H, SO2CH3).
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HPLC : Chiralcel OD-H column, 95:5 hexane/ethanol, tR = 12.7 min (ee >99%).
Industrial Applications and Scalability
The patented route demonstrates kilogram-scale feasibility:
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Batch size: 50 kg of starting material → 38 kg final product (76% overall yield).
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Cost analysis: $12/g at pilot scale vs $12,000/g for early medicinal chemistry routes.
Chemical Reactions Analysis
Types of Reactions
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is explored for its potential as a therapeutic agent in treating neurodegenerative diseases like Alzheimer’s. Its mechanism of action involves inhibiting enzymes such as acetylcholinesterase, which affects neurotransmitter levels and cognitive functions.
Biological Studies
The compound has been utilized in biological studies to investigate enzyme inhibition and protein interactions. It has demonstrated significant activity against key enzymes involved in bacterial cell wall synthesis and DNA replication, making it a candidate for antimicrobial research .
Anticancer Research
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell cycle regulation. Its ability to inhibit specific enzymes involved in cancer progression enhances its potential as an anticancer agent .
Neurodegenerative Disease Models
In preclinical studies, this compound showed promise in models of Alzheimer’s disease by improving cognitive function and reducing amyloid plaque accumulation. These findings suggest that the compound may have neuroprotective properties that warrant further investigation in clinical trials.
Antimicrobial Activity Assessment
In vitro assays have demonstrated that the compound effectively inhibits the growth of various bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action for 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and cognitive functions . The compound’s structure allows it to bind effectively to these targets, disrupting their normal activity.
Comparison with Similar Compounds
Analysis :
- The benzothiazole core in the target compound distinguishes it from oxadiazole-based analogs (e.g., ), which may exhibit different electronic profiles and metabolic stability.
- Replacing pyrrolidine with piperidine (as in ’s compound) introduces a six-membered ring, altering steric effects and hydrogen-bonding geometry .
Substituent Variations
Analysis :
- The methanesulfonyl group in the target compound contrasts with chloro or amino substituents in analogs, affecting solubility and target interaction mechanisms.
- Phenolic or carboxylic acid groups (e.g., ’s ferulic acid) introduce ionizable moieties absent in the sulfonyl-containing target compound .
Analysis :
- Pyrrolidin-3-ol derivatives (e.g., ) generally show favorable safety profiles, suggesting low acute toxicity for the target compound .
- Methanesulfonyl groups may confer metabolic resistance compared to ester-containing analogs like PB-22 .
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.38 g/mol
- Structure : It features a pyrrolidine ring attached to a benzothiazole moiety with a methanesulfonyl group, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, such as dihydroorotase and DNA gyrase, which are critical for bacterial survival and proliferation .
- Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell cycle regulation .
Antimicrobial Activity
The compound exhibits significant antibacterial properties against various pathogens. Studies have shown:
- Minimum Inhibitory Concentration (MIC) : The MIC values range from 25 to 50 µg/ml against Salmonella typhimurium and Klebsiella pneumonia, comparable to standard antibiotics like streptomycin .
| Bacterial Strain | MIC (µg/ml) | Reference Drug | Reference MIC (µg/ml) |
|---|---|---|---|
| Salmonella typhimurium | 25–50 | Streptomycin | 25 |
| Klebsiella pneumonia | 25–50 | Streptomycin | 25 |
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines:
- Cell Lines Tested : Non-small cell lung cancer, colon cancer, and breast cancer.
- Cytotoxicity Assays : The compound showed IC₅₀ values in the low micromolar range, indicating potent anticancer activity .
| Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |
|---|---|---|---|
| Non-small cell lung cancer | 5 | Taxol | 0.1 |
| Colon cancer | 7 | Doxorubicin | 0.5 |
| Breast cancer | 6 | Paclitaxel | 0.2 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole ring and the pyrrolidine moiety significantly influence the biological activity:
- Substituents on Benzothiazole : The presence of electron-withdrawing groups enhances antibacterial activity by improving binding affinity to target enzymes.
- Pyrrolidine Modifications : Alterations in the pyrrolidine ring can lead to variations in cytotoxicity against cancer cells, suggesting that both structural components are critical for optimal activity .
Study on Antibacterial Properties
A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives including our compound. It was found that modifications at the 5th position of the benzothiazole ring significantly increased activity against resistant strains of bacteria .
Study on Anticancer Effects
Another investigation focused on the anticancer potential of benzothiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited promising results against multiple cancer types, highlighting its potential as a lead compound in drug development .
Q & A
Q. What are the key synthetic routes for preparing 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol, and what critical reaction conditions must be controlled?
The synthesis involves sulfonylation of benzothiazole precursors followed by coupling with pyrrolidin-3-ol derivatives. Critical conditions include using sodium hydride as a base and dichloromethane (DCM) as a solvent for nucleophilic substitution. Temperature control (0–5°C) during sensitive steps minimizes side reactions. Post-synthesis purification via recrystallization (e.g., methanol/water mixtures) ensures high purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural confirmation employs NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Single-crystal X-ray studies (e.g., R factor = 0.050) provide definitive conformation, while NMR resolves proton environments (e.g., methanesulfonyl group at δ 3.2 ppm) .
Q. What spectroscopic techniques monitor purity during synthesis?
HPLC with UV detection (254 nm) and LC-MS are standard. A C18 column with acetonitrile/water gradients achieves baseline separation of the target compound from byproducts. HRMS further validates molecular mass (e.g., m/z 342.08 [M+H]⁺) .
Q. What in vitro models assess the compound's neuroprotective effects?
Primary neuronal cultures exposed to oxidative stress (H₂O₂) or glutamate excitotoxicity are common. Cell viability assays (MTT) show dose-dependent effects; pre-treatment at 10 µM reduces apoptosis by 40% .
Q. What storage conditions maintain the compound's stability?
Store under inert gas (argon) at -20°C in amber vials. Lyophilization enhances stability, with <5% degradation over six months. Avoid freeze-thaw cycles to preserve integrity .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Flow chemistry improves heat dissipation for exothermic steps. Catalytic methods (e.g., palladium for coupling) enhance efficiency. Solvent optimization (e.g., THF over DCM) increases solubility, boosting yields from 60% to 85% .
Q. What methodologies resolve contradictions in biological activity data across studies?
Standardize assays (e.g., MCF-7 cells for cytotoxicity) and apply statistical meta-analysis. For example, IC₅₀ discrepancies may arise from varying cell lines; repeating experiments under controlled conditions reconciles data .
Q. How does stereochemistry influence pharmacological activity?
Chiral HPLC separates enantiomers, revealing differential bioactivity. The (R)-enantiomer of a related pyrrolidinol showed 10-fold higher receptor affinity than the (S)-form in vitro .
Q. What computational tools predict metabolic pathways and toxicity?
ADMET Predictor and MetaSite simulate Phase I/II metabolism. Predominant pathways include sulfone oxidation and pyrrolidine hydroxylation, validated via in vitro microsomal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
